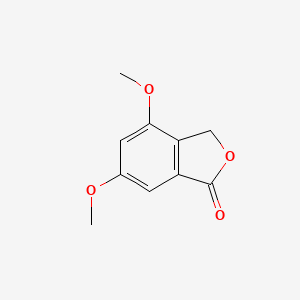

4,6-Dimethoxy-phthalide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4,6-Dimethoxy-phthalide is a type of phthalide, a relatively small group of natural compounds found in several plant families and some genera of fungi . It’s known mainly as bioactive constituents of different plant species used traditionally for medicinal purposes in Asia, Europe, and North America . It has been used in the preparation of a new class of efficient ketocoumarin triplet sensitizers .

Synthesis Analysis

The synthesis of this compound has been achieved through various methods. One such method involves the condensation of 3-ethoxyphthalide with diethylmalonate carbanion followed by decarboxylation and hydrolysis . Another approach involves the reduction of ethyl 3,5-dimethoxy-2-formylbenzoate using sodium borohydride in methanol .Molecular Structure Analysis

The molecular formula of this compound is C10H10O4 . Its average mass is 194.184 Da and its mono-isotopic mass is 194.057907 Da .Chemical Reactions Analysis

Phthalides, including this compound, have undergone various chemical transformations, including oxidation, reduction, addition, elimination, and cycloaddition reactions . For instance, 4,6-dimethoxy-1H-indole was reacted with chloroacetic acid to produce a compound that was used as a starting material to synthesize pyrazole, isoxazole, and pyrimidine derivatives .Scientific Research Applications

Chemotherapeutic Potential

4,6-Dimethoxy-phthalide has been identified as a compound with potential chemotherapeutic applications. A study found that a derivative of this compound, 3-heptylidene-4,6-dimethoxy-3H-isobenzofuran-1-one, demonstrated genotoxic potential and increased the frequency of cell death. This suggests its potential use in developing new chemotherapeutics, especially as an adjuvant in chemotherapy (S. C. das Neves et al., 2023).

Synthesis and Characterization

Research into the synthesis and characterization of derivatives of this compound is ongoing. One study reported the synthesis of 3,5-dimethoxyphthalic anhydride, achieved through a series of reactions starting from a related compound, methyl 3,5-dimethoxybenzoate (Liu Zuliang, 2007).

Anticoagulation Activities

Anti-Inflammatory Activities

A study on phthalide dimers from Ligusticum chuanxiong revealed that these compounds, structurally related to this compound, have anti-inflammatory activities. They were found to inhibit nitric oxide production in cells, suggesting their potential in treating inflammatory conditions (Lu Huang et al., 2022).

Future Directions

Recent advancements in synthetic methodologies of phthalides, including 4,6-Dimethoxy-phthalide, have led to the development of important biologically active natural products . These newer approaches are essential for the development of newer and elegant strategies for the synthesis of phthalide-based or similar molecular architecture with broader substrate scope and higher stereoselectivities . Furthermore, this compound has potential chemotherapeutic application and may be a candidate for developing a new generation of chemotherapeutics .

Mechanism of Action

Target of Action

4,6-Dimethoxy-phthalide is a precursor of three resorcinol lipids . These lipids have been described as potential chemotherapeutic agents and are capable of potentiating the effects of cyclophosphamide

Mode of Action

It has been shown to increase the frequency of chromosomal damage, liver and kidney cell death, and splenic phagocytosis . It also potentiates the effects of cyclophosphamide and cisplatin .

Biochemical Pathways

It is known to be genotoxic, indicating that it may interfere with dna replication and repair processes .

Result of Action

This compound has been shown to increase the frequency of chromosomal damage, liver and kidney cell death, and splenic phagocytosis . It also potentiates the effects of cyclophosphamide and cisplatin . These results suggest that it may have potential as a chemotherapeutic agent.

properties

IUPAC Name |

4,6-dimethoxy-3H-2-benzofuran-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-12-6-3-7-8(5-14-10(7)11)9(4-6)13-2/h3-4H,5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJPMLTZXTKBVKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(COC2=O)C(=C1)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-bromophenyl)-2-[[5-cyano-4-(furan-2-yl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetamide](/img/structure/B2784574.png)

![5-[(2,6-Dimethylmorpholin-4-yl)-(furan-2-yl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2784583.png)

![4-[3-(4-ethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,2,4-oxadiazol-5-yl]benzonitrile](/img/structure/B2784584.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2784592.png)

![N-[(4-methoxyphenyl)methyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2784593.png)

![N1-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2784594.png)

![6-amino-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2784595.png)